molecular formula C15H16F3N3OS2 B6500273 N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392301-76-7

N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No. B6500273
CAS RN: 392301-76-7
M. Wt: 375.4 g/mol
InChI Key: HXTLHUFDJCLMDL-UHFFFAOYSA-N
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Description

N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide is a useful research compound. Its molecular formula is C15H16F3N3OS2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide is 375.06868898 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

This compound belongs to the class of organofluorine molecules, which play a significant role in pharmaceuticals, electronics, agrochemicals, and catalysis . Its IUPAC name is 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide (molecular formula: C₃₀H₂₆F₄N₆O). Let’s explore its applications:

Antiviral and Anticancer Properties

The TFM group in this compound has been associated with improved drug potency. For instance, a molecule with a -CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring exhibited enhanced reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Drug Development

Researchers have explored the synthesis and characterization of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide. The compound was prepared via a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine under metal- and catalyst-free conditions .

Potential Antifungal Agents

While not directly related to this specific compound, benzyl-substituted thiobenzoazoles (which share some structural features) have been synthesized as potential antifungal agrochemicals. The environmentally friendly approach involved using KOH, benzyl halides, and water, resulting in a simple and ecological method .

properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3OS2/c1-2-3-7-12(22)19-13-20-21-14(24-13)23-9-10-5-4-6-11(8-10)15(16,17)18/h4-6,8H,2-3,7,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTLHUFDJCLMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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